molecular formula C13H11N3OS B6348182 4-(Furan-2-yl)-6-(3-methylthiophen-2-yl)pyrimidin-2-amine CAS No. 1354934-92-1

4-(Furan-2-yl)-6-(3-methylthiophen-2-yl)pyrimidin-2-amine

Cat. No. B6348182
CAS RN: 1354934-92-1
M. Wt: 257.31 g/mol
InChI Key: BYAWIVPBMUEGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-6-(3-methylthiophen-2-yl)pyrimidin-2-amine (4-F6MTP) is a heterocyclic compound with a wide range of applications. It is used in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. 4-F6MTP is a versatile compound with a wide range of potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Quantum Chemical Characterization

Research on pyrimidine derivatives, including those related to "4-(Furan-2-yl)-6-(3-methylthiophen-2-yl)pyrimidin-2-amine," has revealed insights into their hydrogen bonding (HB) sites. A study by Traoré et al. (2017) employed quantum chemistry methods to investigate HB sites in pyrimidine compounds derivatives. This work highlighted the significant hydrogen bonding potential of nitrogen atoms in the pyrimidine nucleus, essential for forming complexes with various molecules, which could influence the design of new compounds with tailored interaction capabilities.

Synthetic Methodologies

Efficient synthetic routes for creating pyrimidine derivatives have been explored, offering potential pathways for producing "this compound" and its analogs. Han et al. (2010) developed a divergent, efficient, and selective synthesis method using microwave irradiation, starting from readily available amines. This methodology emphasizes the potential for rapid and versatile synthesis of pyrimidine derivatives, crucial for research and development in medicinal chemistry and material science.

Biological Activities

The study of biological activities of pyrimidine derivatives is a vast field, with implications for developing new therapeutic agents. For instance, Pivazyan et al. (2019) synthesized new derivatives containing pyrimidine fragments and evaluated their plant growth stimulating effects. Such research indicates the agricultural applications of these compounds, highlighting their potential as plant growth regulators.

Antimicrobial Properties

The antimicrobial properties of pyrimidine derivatives have been a subject of interest, with several studies reporting potent antibacterial and antifungal activities. Ezhilarasi et al. (2021) synthesized novel furan-2-yl-morpholinophenylpyrimidine derivatives and evaluated their antimicrobial efficacy, finding excellent antibacterial activity against various strains. This research underlines the potential of pyrimidine derivatives in developing new antimicrobial agents.

properties

IUPAC Name

4-(furan-2-yl)-6-(3-methylthiophen-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-4-6-18-12(8)10-7-9(15-13(14)16-10)11-3-2-5-17-11/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAWIVPBMUEGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.